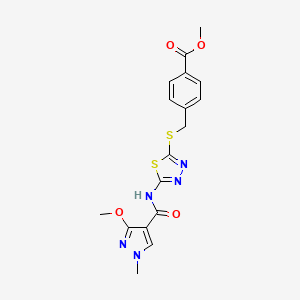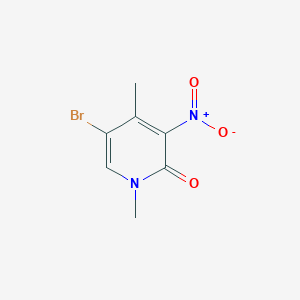
methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. Its unique structure combines a benzoate ester with a substituted thiadiazole and pyrazole moiety, which contributes to its distinct chemical properties and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. One plausible synthetic route begins with the synthesis of the pyrazole moiety, followed by the formation of the 1,3,4-thiadiazole ring. The final steps involve the coupling of the thiadiazole and pyrazole intermediates with the benzoate ester using a thioether linkage.
Industrial Production Methods: In industrial settings, the production of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate would likely be optimized for scale. This might involve the use of automated synthesis equipment, more efficient reagents, and reaction conditions that ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxy acids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products include amines and alcohols.
Substitution reactions yield halogenated derivatives.
Aplicaciones Científicas De Investigación
The compound has a broad range of scientific research applications:
Chemistry: It is utilized as an intermediate in the synthesis of other complex molecules.
Biology: It may function as a probe to study enzyme-substrate interactions or as a biochemical tool.
Medicine: There is potential for its use in drug development, especially in designing inhibitors for specific biological targets.
Industry: Its derivatives could be used in the manufacturing of materials with specific chemical properties, like polymers or resins.
Mecanismo De Acción
Mechanism: The compound’s biological activity is often attributed to its ability to interact with specific molecular targets within cells. This might involve binding to enzymes or receptors, thereby modulating their activity.
Molecular Targets and Pathways:
Enzymes: It might inhibit or activate enzymes by binding to their active sites.
Receptors: Interaction with cell surface receptors could trigger signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Methyl 4-(((5-(3-hydroxy-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.
Ethyl 4-(((5-(3-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.
Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)phenylcarbamate.
Each of these compounds features slight variations in the substituents, which can significantly alter their physical, chemical, and biological properties.
Propiedades
IUPAC Name |
methyl 4-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-22-8-12(14(21-22)25-2)13(23)18-16-19-20-17(28-16)27-9-10-4-6-11(7-5-10)15(24)26-3/h4-8H,9H2,1-3H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFQHSKXIZMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)
![3-(4-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2440400.png)
![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)

![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)
![5-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)



![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)
![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)



